6-Bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine
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Overview
Description
6-Bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C8H8BrF3N2O. This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and two amine groups attached to a benzene ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine typically involves multiple steps:
Trifluoroethoxylation: The trifluoroethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated benzene derivative with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine groups in 6-Bromo-4-(2,2,2-trifluoroethoxy)benzene
Properties
Molecular Formula |
C8H8BrF3N2O |
---|---|
Molecular Weight |
285.06 g/mol |
IUPAC Name |
3-bromo-5-(2,2,2-trifluoroethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C8H8BrF3N2O/c9-5-1-4(2-6(13)7(5)14)15-3-8(10,11)12/h1-2H,3,13-14H2 |
InChI Key |
UDIKURBXTLEZEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)OCC(F)(F)F |
Origin of Product |
United States |
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